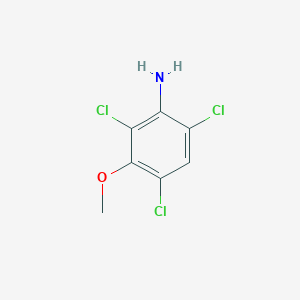
2,4,6-Trichloro-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-3-methoxyaniline: is an organic compound with the molecular formula C7H6Cl3NO It is a derivative of aniline, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and a methoxy group is substituted at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloro-3-methoxyaniline can be synthesized through a multi-step process involving the chlorination of aniline followed by methoxylation. One common method involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride to produce 2,4,6-trichloroaniline. This intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the 3 position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,4,6-Trichloro-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or other alkoxides in an alcohol solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted anilines, thiols, or ethers.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include amines or other reduced derivatives.
科学研究应用
Chemistry: 2,4,6-Trichloro-3-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated anilines on biological systems
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 2,4,6-Trichloro-3-methoxyaniline involves its interaction with specific molecular targets in biological systems. The chlorine atoms and methoxy group influence its reactivity and binding affinity to enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
相似化合物的比较
2,4,6-Trichloroaniline: Similar structure but lacks the methoxy group.
2,4,6-Trichloroanisole: Similar structure but with a methoxy group at the 1 position instead of the 3 position.
3,5-Dichloro-4-methoxyaniline: Similar structure but with fewer chlorine atoms.
Uniqueness: 2,4,6-Trichloro-3-methoxyaniline is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
属性
分子式 |
C7H6Cl3NO |
|---|---|
分子量 |
226.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-3-methoxyaniline |
InChI |
InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 |
InChI 键 |
HYRLMRIJGIOSQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1Cl)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline](/img/structure/B12501005.png)
![Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501011.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12501025.png)

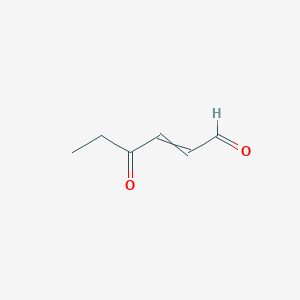
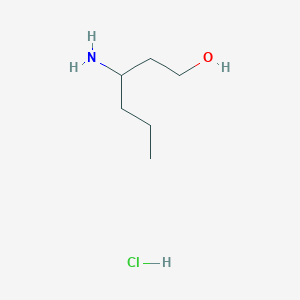
![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
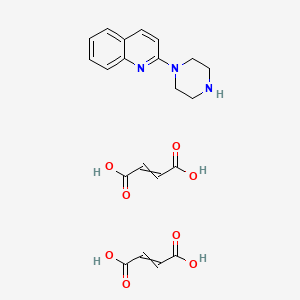
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
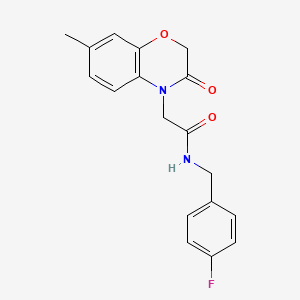
![2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
